![molecular formula C16H12ClN3O3S B2468756 (E)-N-(4-氯-3-乙基苯并[d]噻唑-2(3H)-亚甲基)-2-硝基苯甲酰胺 CAS No. 865545-59-1](/img/structure/B2468756.png)

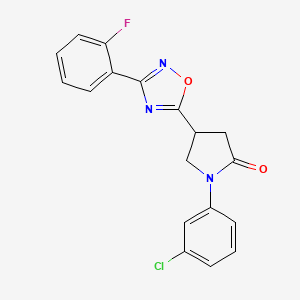

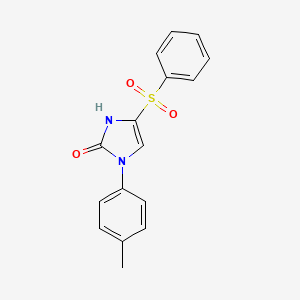

(E)-N-(4-氯-3-乙基苯并[d]噻唑-2(3H)-亚甲基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolo[5,4-d]thiazoles, which are structurally similar, are often synthesized using various synthetic methods .Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学研究应用

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The direct coupling of unactivated alcohols remains a challenge in synthetic chemistry. However, recent advancements have demonstrated a strategy that builds upon in situ halogenation and reductive coupling of alcohols with aryl halides to forge Csp2–Csp3 bonds . In this context, our compound acts as a bromination reagent, enabling rapid transformation of a wide range of alcohols to their bromide counterparts. This method is particularly suitable for arylation of structurally complex alcohols without the need for pre-preparation of alkyl halides. Notably, it shows good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols, making it promising for selective functionalization of diols and polyols without laborious protecting/deprotecting operations.

Chiral Intermediates for Drug Synthesis

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: serves as a precursor for enantiopure intermediates used in the production of chiral drugs. These include cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) and other pharmaceutical compounds . Its unique structure contributes to the stereochemistry of these drugs, impacting their biological activity and pharmacokinetics.

Pesticidal Agents

The compound’s derivatives have shown favorable insecticidal potential. In particular, they exhibit efficacy against pests such as the oriental armyworm and diamondback moth . Researchers are exploring formulations based on this compound to develop environmentally friendly and effective pest control solutions.

Geochemical Logging in Scientific Drilling

Geochemical logging methods, including elemental capture spectroscopy (ECS) logging, play a crucial role in palaeoenvironmental research. While not directly related to the compound itself, understanding its behavior in geological contexts can inform the interpretation of log data obtained during scientific drilling . These logs provide valuable insights into past environments and geological processes.

Lead-Acid Batteries

Although not a primary application, lead acid batteries find widespread use in various systems, including small-scale power storage (such as UPS systems) and large grid-scale power systems. The compound’s role lies in the spongy lead acting as the anode and lead dioxide as the cathode, with aqueous sulfuric acid serving as the electrolyte .

未来方向

属性

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEZEDXTDYYLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)

![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)